Methyl 2-(2-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)-4,5-dimethoxyphenyl)acetate

Description

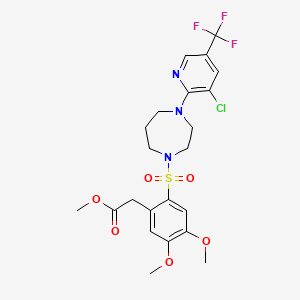

Its molecular architecture includes a sulfonylurea bridge, a 3-chloro-5-(trifluoromethyl)pyridyl group, a 1,4-diazaperhydroepinyl (piperazine-derived) ring, and a 4,5-dimethoxyphenylacetate moiety. These substituents likely influence its physicochemical properties, target affinity, and environmental behavior.

Properties

IUPAC Name |

methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]-4,5-dimethoxyphenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClF3N3O6S/c1-33-17-9-14(10-20(30)35-3)19(12-18(17)34-2)36(31,32)29-6-4-5-28(7-8-29)21-16(23)11-15(13-27-21)22(24,25)26/h9,11-13H,4-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIQIJCWKLNKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClF3N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)-4,5-dimethoxyphenyl)acetate, commonly referred to as compound X, is a complex organic molecule with potential biological activity. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H16ClF3N2O4S

- Molecular Weight : 396.81 g/mol

- IUPAC Name : Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl]-4,5-dimethoxyphenyl]acetate

The compound features a trifluoromethyl group and a pyridine derivative, which are known to enhance pharmacological properties.

Compound X interacts with various biological targets, primarily focusing on enzyme inhibition and receptor modulation. The following mechanisms have been identified:

- Enzyme Inhibition :

- Antioxidant Activity :

-

Antimicrobial Activity :

- Preliminary studies suggest that compound X has antimicrobial properties against various bacterial strains by disrupting their metabolic functions.

Table 1: Biological Activity Overview

| Activity Type | Effectiveness (IC50) | Comparison Standard |

|---|---|---|

| Alpha-Amylase Inhibition | 4.58 μM | Acarbose (1.58 μM) |

| PTP-1B Inhibition | 0.91 μM | Ursolic Acid (1.35 μM) |

| DPPH Antioxidant Assay | 2.36 μM | Ascorbic Acid (0.85 μM) |

Study 1: Antidiabetic Potential

In a study evaluating the antidiabetic effects of compound X, it was found to significantly inhibit alpha-amylase activity with an IC50 of 4.58 μM, demonstrating its potential as a therapeutic agent for managing diabetes .

Study 2: Antioxidant Properties

A separate investigation assessed the antioxidant capacity of compound X using the DPPH assay. The compound exhibited an IC50 value of 2.36 μM, indicating strong free radical scavenging activity compared to ascorbic acid .

Study 3: Antimicrobial Effects

Research on the antimicrobial efficacy of compound X revealed a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent in clinical settings.

Toxicity and Safety Profile

Toxicity assessments conducted on zebrafish embryos indicated no significant lethality or behavioral changes at various concentrations over a specified observation period. This suggests a favorable safety profile for further development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Values for the target compound are estimates based on structural analogs; others are literature-derived .

Key Findings

The 1,4-diazaperhydroepinyl ring introduces basicity, which may increase solubility in acidic environments (e.g., plant cell vacuoles) and modulate metabolic stability.

ALS Inhibition: Sulfonylureas inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. The target compound’s pyridyl and dimethoxyphenyl groups likely enhance steric and electronic interactions with ALS, suggesting sub-nanomolar IC₅₀ values comparable to triflusulfuron-methyl .

Environmental Persistence :

- The trifluoromethyl group and dimethoxy substituents may reduce photodegradation, extending soil half-life (estimated 30–60 days) relative to metsulfuron-methyl (7–30 days) .

- Atmospheric degradation via hydroxyl radicals (•OH) is expected to be minimal due to low volatility, contrasting with smaller volatile organic compounds (VOCs) discussed in atmospheric chemistry studies .

Selectivity and Metabolism: The 4,5-dimethoxyphenyl group could influence crop selectivity by altering cytochrome P450-mediated metabolism in non-target species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.